Roxifiban - 170902-47-3

Roxifiban

Catalog Number: EVT-282103
CAS Number: 170902-47-3
Molecular Formula: C21H29N5O6
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roxifiban is a prodrug whose methyl-ester is hydrolysed following oral adminstration to form the GPIIb/GPIIIA antagonist XV459.
Synthesis Analysis

The synthesis of roxifiban has been developed through various methods, primarily involving the coupling of isoxazoline derivatives with specific amino acid precursors. A significant approach includes the use of enzymatic dynamic kinetic resolution for key intermediates, allowing for improved yields and selectivity. The synthesis process typically involves several steps:

  1. Formation of Isoxazoline Ring: This is achieved through cyclization reactions involving appropriate substrates under controlled conditions.
  2. Coupling Reaction: The isoxazoline derivative is coupled with an amino acid derivative to form the core structure of roxifiban.
  3. Functionalization: Further modifications are made to introduce the n-butyloxycarbonyl group and other substituents to achieve the final product.

Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity .

Molecular Structure Analysis

Roxifiban's molecular structure features a complex arrangement that includes an isoxazoline ring, which is crucial for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C18_{18}H24_{24}N4_{4}O4_{4}
  • Molecular Weight: Approximately 364.4 g/mol
  • Polymorphic Forms: The two forms exhibit different crystal lattice structures, affecting their solubility and stability.

Crystallographic studies have provided insights into the spatial arrangement of atoms in roxifiban, revealing interactions that are critical for its binding to the glycoprotein IIb/IIIa receptor .

Chemical Reactions Analysis

Roxifiban undergoes various chemical reactions that are essential for its synthesis and metabolic conversion. Key reactions include:

  • Hydrolysis: In vivo metabolism leads to hydrolysis of the acetate moiety, producing active metabolites.
  • Oxidation and Reduction: These reactions can modify the side chains or functional groups, influencing pharmacological activity.
  • Coupling Reactions: These are fundamental in the synthesis phase, where specific functional groups are joined to form the complete molecule.

The efficiency of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts or enzymes .

Mechanism of Action

Roxifiban exerts its pharmacological effects primarily by binding to the glycoprotein IIb/IIIa receptor on platelets. This interaction inhibits the binding of fibrinogen and other adhesive proteins necessary for platelet aggregation. The mechanism involves:

  1. Competitive Inhibition: Roxifiban competes with natural ligands for binding sites on the receptor.
  2. Conformational Changes: Upon binding, it induces conformational changes in the receptor that prevent platelet activation and aggregation.
  3. Dose-Dependent Effects: The efficacy of roxifiban varies with dosage, demonstrating significant inhibition at concentrations typically ranging from 0.005 to 10 mg/kg body weight .
Physical and Chemical Properties Analysis

Roxifiban possesses several notable physical and chemical properties:

  • Solubility: It exhibits variable solubility depending on its polymorphic form; Form 1 shows better solubility than Form 2.
  • Stability: The crystalline forms have different stability profiles under varying environmental conditions.
  • Melting Point: Specific melting points have been determined through differential scanning calorimetry.

These properties are critical for formulation development and influence its pharmacokinetic behavior .

Applications

Roxifiban has significant therapeutic applications primarily in cardiology and vascular medicine:

  • Thromboembolic Disorders: Used for preventing complications related to thrombosis such as myocardial infarction and stroke.
  • Surgical Procedures: It may be employed during high-risk surgeries to reduce the incidence of thromboembolic events.
  • Research Applications: Roxifiban serves as a valuable tool in studying platelet function and developing new antiplatelet therapies.

Ongoing research continues to explore its potential in treating other conditions involving aberrant cell adhesion processes .

Pharmacodynamic Mechanisms of Platelet Inhibition

Glycoprotein IIb/IIIa Receptor Binding Kinetics

Roxifiban (DMP754) is an oral prodrug rapidly converted to its active metabolite, XV459, which exhibits high-affinity binding to the platelet GPIIb/IIIa receptor (integrin αIIbβ3). Its binding profile differs significantly from other oral GPIIb/IIIa antagonists like Orbofiban or Sibrafiban due to its unique structural modifications, particularly at the α-carbon adjacent to the carboxy terminal. This modification creates an exosite interaction with the receptor, enhancing affinity and slowing dissociation kinetics (Koff) [2] [4].

Affinity Profiling in Resting vs. Activated Platelets

Roxifiban’s active form (XV459) demonstrates equivalent high-affinity binding to both resting and activated platelets, a distinction critical for sustained antithrombotic effects. Radioligand binding studies using 3H-XV459 show a dissociation constant (Kd) of 0.04 μM, significantly lower than other antagonists (e.g., Sibrafiban Kd = 0.12 μM). This high affinity arises from XV459’s ability to access conformationally independent binding sites on GPIIb/IIIa, enabling inhibition even without platelet activation [2]. Confocal microscopy further confirms that XV459 competitively displaces FITC-labeled cyclic RGD mimetics (e.g., XL086) from both platelet states, underscoring its target saturation capability [2].

Table 1: Affinity Parameters of Roxifiban (XV459) vs. Other GPIIb/IIIa Antagonists

LigandKd (μM) for Resting PlateletsKd (μM) for Activated Platelets
Roxifiban (XV459)0.040.04
Sibrafiban active form0.120.10
Orbofiban active form0.350.28
SR1215660.090.08

Dissociation Rate (Koff) and Sustained Inhibition Dynamics

The slow dissociation rate (Koff) of XV459 from GPIIb/IIIa is a hallmark pharmacodynamic feature. In studies using 3H-XV459, the ligand-platelet complex exhibited a dissociation half-life (t½) of 240 minutes, far exceeding Sibrafiban (15 minutes) and Orbofiban (45 minutes). This prolonged binding is attributed to XV459’s biphasic dissociation pattern: an initial rapid phase (10% of bound ligand) followed by a slow phase (90%) [2]. Clinically, this translates to sustained platelet inhibition. In the ROCKET-I trial, roxifiban maintained >80% inhibition of ADP-induced aggregation over 24 weeks with once-daily dosing, avoiding the trough deficiencies seen in earlier oral agents [3] [5].

Competitive Inhibition of Fibrinogen and RGD Peptide Binding

Roxifiban acts as a competitive antagonist at the RGD (Arg-Gly-Asp) recognition site of GPIIb/IIIa, blocking adhesion molecule binding. In vitro, XV459 inhibits 125I-Fibrinogen binding to ADP-activated platelets with an IC50 of 0.05 μM, outperforming Sibrafiban (IC50 = 0.18 μM) and Orbofiban (IC50 = 0.42 μM) [2]. Similarly, it displaces 125I-Echistatin (an RGD-containing snake venom peptide) with 98% efficiency at 0.1 μM concentrations [2].

Notably, XV459’s binding site overlaps with endogenous ligands and synthetic RGD mimetics, as demonstrated by:

  • Complete cross-competition with 3H-DMP728 (cyclic peptide antagonist) and 125I-Fibrinogen [2].
  • Concentration-dependent displacement of FITC-labeled cyclic RGD (XL086) in confocal microscopy assays [2].This universal binding site occupation underpins roxifiban’s efficacy in suppressing platelet aggregation mediated by ADP, collagen, or thrombin [4].

Table 2: Competitive Binding Efficacy of Roxifiban vs. Other Antagonists

Antagonist (Active Form)IC50 for 125I-Fibrinogen Displacement (μM)IC50 for 125I-Echistatin Displacement (μM)
Roxifiban (XV459)0.050.03
Sibrafiban0.180.12
Orbofiban0.420.31
SR1215660.100.08

Modulation of Platelet Activation Pathways Beyond Aggregation

Beyond inhibiting aggregation, roxifiban influences non-aggregatory platelet functions through GPIIb/IIIa-dependent and independent mechanisms. Flow cytometry data from the ROCKET-I Platelet Substudy revealed complex temporal effects on receptor expression [3] [5]:

  • Paradoxical GPIIb/IIIa Upregulation: Monotherapy with roxifiban increased activated GPIIb/IIIa expression by 35% at week 24 (p = 0.007 vs. baseline), suggesting a compensatory response to chronic receptor blockade. This was not observed with aspirin co-administration [5].
  • Biphasic P-Selectin Dynamics: Early inhibition of P-selectin (week 2: −25%, p = 0.01) was followed by late overexpression (week 24: +110%, p = 0.0001), indicating alternative activation pathways during prolonged therapy [3].
  • Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) Modulation: Transient early activation (week 2: +20%, p = 0.008) gave way to significant inhibition by week 24 (−30%, p = 0.003), implicating PECAM-1 in feedback regulation of platelet-endothelial interactions [5].

These shifts highlight roxifiban’s role in receptor cross-talk, where chronic GPIIb/IIIa inhibition triggers adaptive signaling through P-selectin and PECAM-1. This may explain the prothrombotic risk observed with earlier oral GPIIb/IIIa antagonists, as compensatory pathways could override aggregation inhibition [3] [7].

Properties

CAS Number

170902-47-3

Product Name

Roxifiban

IUPAC Name

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1

InChI Key

IRAXRQFCCSHQDX-WBVHZDCISA-N

SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Roxifiban; DMP754; DMP 754; DMP-754;

Canonical SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

Isomeric SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.